molecular formula C15H23N3O B7458937 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

カタログ番号 B7458937
分子量: 261.36 g/mol
InChIキー: UPNQQXYPZHTYKC-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide, also known as BCTA, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. BCTA is a small molecule that belongs to the class of pyrazole derivatives and has a unique chemical structure that makes it an attractive candidate for various research studies.

科学的研究の応用

2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been extensively studied for its potential applications in various fields such as medicinal chemistry, drug discovery, and chemical biology. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit potent inhibitory activity against several enzymes such as matrix metalloproteinases (MMPs), which are involved in various pathological conditions including cancer, arthritis, and cardiovascular diseases. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are implicated in several diseases including cancer, neurodegenerative disorders, and inflammation.

作用機序

The mechanism of action of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves its ability to bind to the active site of the target enzymes and inhibit their activity. In the case of MMPs, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide binds to the zinc ion in the active site of the enzyme, thereby preventing the catalytic activity of the enzyme. Similarly, in the case of HDACs, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide binds to the catalytic domain of the enzyme and inhibits its activity.
Biochemical and Physiological Effects
2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit several biochemical and physiological effects in various in vitro and in vivo studies. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to inhibit the proliferation of cancer cells, induce cell cycle arrest, and promote apoptosis. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has also been shown to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit neuroprotective effects by inhibiting the activity of HDACs, which are implicated in several neurodegenerative disorders.

実験室実験の利点と制限

One of the major advantages of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its potent inhibitory activity against several enzymes, which makes it an attractive candidate for various research studies. Another advantage of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its small molecular size, which allows it to penetrate cell membranes and reach its target enzymes. However, one of the limitations of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is its low solubility in aqueous solutions, which can make it difficult to prepare stock solutions for in vitro studies.

将来の方向性

2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several potential applications in various fields, and future research studies can focus on exploring its therapeutic potential in different diseases. One of the future directions could be the development of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide-based inhibitors for the treatment of cancer, arthritis, and cardiovascular diseases. Another future direction could be the development of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide-based inhibitors for the treatment of neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, future studies can focus on improving the solubility of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in aqueous solutions, which can enhance its bioavailability and efficacy in in vitro and in vivo studies.
Conclusion
In conclusion, 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide is a small molecule that has gained significant attention in the scientific community due to its potential applications in various fields. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has been shown to exhibit potent inhibitory activity against several enzymes, and its mechanism of action involves its ability to bind to the active site of the target enzymes and inhibit their activity. 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide has several biochemical and physiological effects, and its advantages and limitations for lab experiments have been discussed. Finally, several future directions have been proposed for exploring the therapeutic potential of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide in different diseases.

合成法

The synthesis method of 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide involves the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with bicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic anhydride in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The resulting product is then treated with N,N-dimethylethylenediamine (DMEDA) and acetic anhydride to form 2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide.

特性

IUPAC Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N3O/c1-9-15(10(2)18(3)17-9)16-14(19)8-13-7-11-4-5-12(13)6-11/h11-13H,4-8H2,1-3H3,(H,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPNQQXYPZHTYKC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)NC(=O)CC2CC3CCC2C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-bicyclo[2.2.1]heptanyl)-N-(1,3,5-trimethylpyrazol-4-yl)acetamide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。